molecular formula C14H15N3O3S2 B2733195 (E)-N'-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 865659-24-1

(E)-N'-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2733195
CAS No.: 865659-24-1
M. Wt: 337.41
InChI Key: JNPAHPNARRVJQP-CXUHLZMHSA-N
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Description

(E)-N'-[5-(4-Methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a structurally complex compound featuring a thiazole core substituted with a 4-methanesulfonylbenzoyl group at position 5 and an N,N-dimethylmethanimidamide moiety at position 2. The methanesulfonyl (mesyl) group enhances solubility and may contribute to interactions with sulfonyl-binding biological targets, while the thiazole ring provides a heterocyclic scaffold common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-17(2)9-16-14-15-8-12(21-14)13(18)10-4-6-11(7-5-10)22(3,19)20/h4-9H,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPAHPNARRVJQP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Methanesulfonylbenzoyl Group: The methanesulfonylbenzoyl group can be introduced via Friedel-Crafts acylation using methanesulfonyl chloride and a benzoyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Dimethylmethanimidamide Moiety: The final step involves the reaction of the intermediate with dimethylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of (E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and mild heating.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal biochemical pathways. For example, it has been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in tyrosine catabolism .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Compound Name Core Structure Key Substituents Configuration Reference
(E)-N'-[5-(4-Methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide 1,3-Thiazole 5-(4-methanesulfonylbenzoyl), 2-(N,N-dimethylmethanimidamide) (E) Target
(E)-N-(1H-Benzimidazol-2-yl)-N'-tosylacetimidamide (4b) Benzimidazole Tosyl (p-toluenesulfonyl), acetimidamide (E)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole 5-isoxazolyl, 3-phenyl, benzamide
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) 1,3,4-Thiadiazole Nicotinic acid ethyl ester, benzoylimino, phenyl
(Z)-N'-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide Oxadiazole-Chromene 4-Methoxyphenyl, 4-methylbenzenesulfonohydrazide (Z)

Key Observations :

  • The target compound’s thiazole core differentiates it from benzimidazole (4b) and thiadiazole/oxadiazole analogs .
  • Substituents like methanesulfonylbenzoyl contrast with tosyl (4b) or benzoyl groups (6, 8b) in electronic and steric properties.

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Molecular Formula IR (C=O stretch, cm⁻¹) Reference
This compound Not reported C₁₅H₁₆N₄O₃S₂ Not reported Target
(E)-N-(1H-Benzimidazol-2-yl)-N'-tosylacetimidamide (4b) 243–245 C₁₆H₁₆N₄O₂S Not reported
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 160 C₁₈H₁₂N₄O₂S 1606
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) 200 C₂₄H₂₀N₄O₃S 1715, 1617

Key Observations :

  • The absence of reported melting points for the target compound highlights a gap in current data compared to analogs like 4b and 6 .
  • IR spectra of thiadiazole derivatives (6, 8b) show strong C=O stretches (~1600–1700 cm⁻¹), suggesting similar conjugation effects if the target compound’s benzoyl group is analyzed .

Comparison with Analogous Syntheses :

  • Compound 4b (benzimidazole analog) was synthesized via coupling of benzimidazole-2-amine with tosyl chloride, followed by imidamide formation .
  • Thiadiazole derivatives (e.g., 6, 8b) were prepared using hydroxylamine hydrochloride or active methylene compounds under reflux with acetic acid .

Pharmacological Potential

While biological data for the target compound is unavailable, structural analogs suggest possible applications:

  • Sulfonyl groups (e.g., in 4b, 8b) are associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) .
  • Thiazole/thiadiazole cores are prevalent in antimicrobial and anticancer agents .

Biological Activity

The compound (E)-N'-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, research has shown that related thiazole compounds demonstrate cytotoxic effects against lung cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Reference
Compound AA549 (Lung)5.12 ± 0.34
Compound BHCC827 (Lung)6.75 ± 0.19
This compoundTBDTBDTBD

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain thiazole derivatives possess notable antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound CE. coli15
Compound DS. aureus18
This compoundTBDTBDTBD

The mechanisms through which thiazole derivatives exert their biological effects often involve interaction with specific molecular targets within cells. For antitumor activity, these compounds may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation and survival. Similarly, their antimicrobial effects may result from interference with bacterial protein synthesis or DNA replication.

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications in the substituents significantly influenced their cytotoxicity against various cancer cell lines. The study highlighted the promising nature of thiazole derivatives as candidates for further development into anticancer agents.
  • Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of thiazole-based compounds against multi-drug resistant bacteria. The results showed that certain derivatives exhibited potent activity against resistant strains, suggesting their potential use in treating infections where conventional antibiotics fail.

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